molecular formula C11H21N B2360844 (2R,5S)-5-Cyclopentyl-2-methylpiperidine CAS No. 2378490-74-3

(2R,5S)-5-Cyclopentyl-2-methylpiperidine

Cat. No. B2360844
CAS RN: 2378490-74-3
M. Wt: 167.296
InChI Key: HGPFSZCYHPLMEF-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychostimulant drug that has been studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Stereoselective Synthesis and Iminosugars

The stereoselective synthesis of piperidine derivatives, including (2R,5S)-5-cyclopentyl-2-methylpiperidine, is a key area of research. Moriyama et al. (2009) and Furukubo et al. (2004) have developed methods for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives, which are valuable for creating complex organic compounds. These methods involve electrochemical oxidation for converting N-protected piperidines and OsO4 oxidation for dihydroxylation processes (Moriyama et al., 2009) (Furukubo et al., 2004).

Chemical Synthesis and Conformational Analysis

Research by Herdeis and Heller (1997) focuses on the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, starting from S-glutamic acid and involving the chemoselective methylenation of the amide carbonyl group. This work contributes to the broader understanding of chemical synthesis involving methylpiperidine derivatives (Herdeis & Heller, 1997). McGregor et al. (2018) conducted a study on the formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine, providing insights into the physical chemistry of methylpiperidine derivatives (Mcgregor et al., 2018).

Synthesis of Novel Ligands

Alvarez-Ibarra et al. (2010) researched the synthesis of novel chiral ligands based on l-pipecolinic acid (homoproline), showcasing the use of 2-methylpiperidine derivatives in the development of asymmetric catalysis (Alvarez-Ibarra et al., 2010). Vanover et al. (2006) explored the pharmacological properties of a compound containing a 1-methylpiperidin-4-yl group, although the specific mention of (2R,5S)-5-cyclopentyl-2-methylpiperidine is not explicit in this context (Vanover et al., 2006).

properties

IUPAC Name

(2R,5S)-5-cyclopentyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPFSZCYHPLMEF-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-5-Cyclopentyl-2-methylpiperidine

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